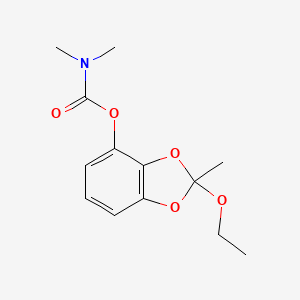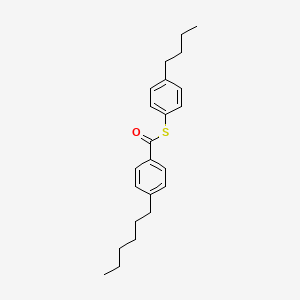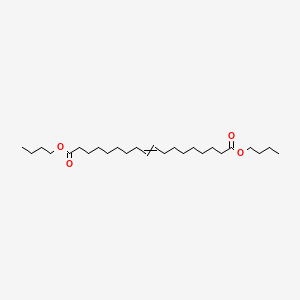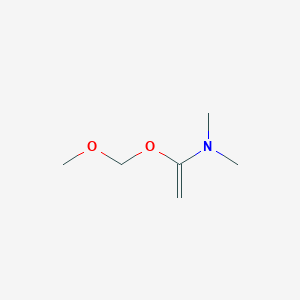![molecular formula C18H20ClNO3 B14590525 {5-Chloro-2-[(2,3-dimethoxypropyl)amino]phenyl}(phenyl)methanone CAS No. 61554-43-6](/img/structure/B14590525.png)
{5-Chloro-2-[(2,3-dimethoxypropyl)amino]phenyl}(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{5-Chloro-2-[(2,3-dimethoxypropyl)amino]phenyl}(phenyl)methanone is a complex organic compound with a unique structure that includes a chloro-substituted phenyl ring and a dimethoxypropylamino group
Méthodes De Préparation
The synthesis of {5-Chloro-2-[(2,3-dimethoxypropyl)amino]phenyl}(phenyl)methanone typically involves multiple steps, starting with the preparation of the chloro-substituted phenyl ring. This can be achieved through a series of reactions, including halogenation and amination. The dimethoxypropylamino group is then introduced through a nucleophilic substitution reaction. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
{5-Chloro-2-[(2,3-dimethoxypropyl)amino]phenyl}(phenyl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxypropylamino group may play a role in binding to these targets, while the chloro-substituted phenyl ring can influence the compound’s overall reactivity and stability. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar compounds include other chloro-substituted phenyl derivatives and methanone analogs. Compared to these compounds, {5-Chloro-2-[(2,3-dimethoxypropyl)amino]phenyl}(phenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- {5-Chloro-2-[(cyclopropylmethyl)amino]phenyl}(phenyl)methanone
- 5-Chloro-2-(methylamino)benzophenone
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
61554-43-6 |
|---|---|
Formule moléculaire |
C18H20ClNO3 |
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
[5-chloro-2-(2,3-dimethoxypropylamino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C18H20ClNO3/c1-22-12-15(23-2)11-20-17-9-8-14(19)10-16(17)18(21)13-6-4-3-5-7-13/h3-10,15,20H,11-12H2,1-2H3 |
Clé InChI |
JUDVIIRIQPRBOW-UHFFFAOYSA-N |
SMILES canonique |
COCC(CNC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


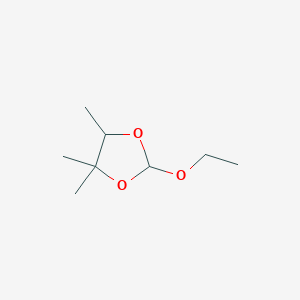
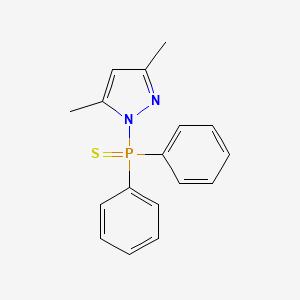
![2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal](/img/structure/B14590465.png)
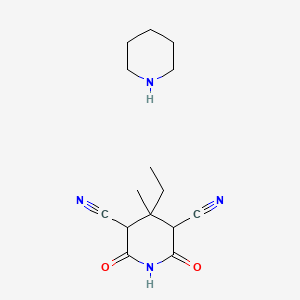
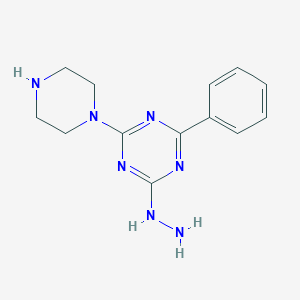
![2-[3,4-Bis(benzyloxy)-2-fluorophenyl]oxirane](/img/structure/B14590491.png)
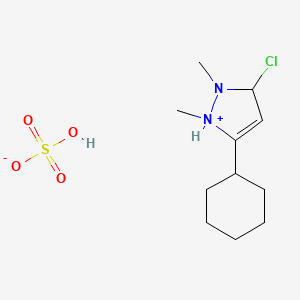
![1-[1-Chloro-2-(4-methoxyphenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14590496.png)

